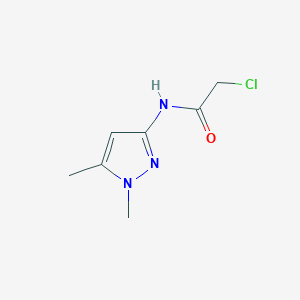

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide

Übersicht

Beschreibung

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

- Dissolve 1,5-dimethyl-1H-pyrazole in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with dichloromethane.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide can be compared with other pyrazole derivatives such as:

- N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide

- Hydrazine-coupled pyrazole derivatives

These compounds share similar core structures but differ in their substituents and functional groups, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-malarial effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound this compound can be characterized by its molecular formula and is classified under pyrazole derivatives. Its structure includes a chloro substituent on the nitrogen atom and a dimethyl group on the pyrazole ring, which may influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showcasing promising inhibitory effects.

Table 1: Anticancer Activity Data of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 12.50 | Induction of apoptosis |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity via cell cycle arrest |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Inhibition of growth signaling pathways |

Studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF7 and A549. The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.

2. Antimalarial Activity

The pyrazoleamide class, which includes this compound, has shown potent activity against malaria parasites. Research indicates that these compounds disrupt sodium homeostasis in Plasmodium falciparum, leading to effective parasite clearance.

Table 2: Antimalarial Activity Data

| Compound | EC50 (nM) | Target Parasite | Mechanism of Action |

|---|---|---|---|

| PA21A092 | 0.7 | Plasmodium falciparum | Disruption of Na+ regulation |

| PA21A050 | 5 | Plasmodium vivax | Inhibition of cation-pumping ATPase |

The studies reveal that pyrazoleamides are effective even against drug-resistant strains of malaria, suggesting their potential as new therapeutic agents in malaria treatment.

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that derivatives similar to this compound were screened against multiple cancer cell lines with varying degrees of success. The compound showed an IC50 value of 12.50 µM against MCF7 cells, indicating significant anticancer properties .

Case Study 2: Antimalarial Mechanism

Research conducted by Nature Communications detailed the action mechanism of pyrazoleamides against malaria parasites. The study found that these compounds effectively disrupted Na+ homeostasis within the parasites, leading to their rapid death . This mechanism is crucial for developing new antimalarial therapies that can overcome current drug resistance issues.

Eigenschaften

IUPAC Name |

2-chloro-N-(1,5-dimethylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5-3-6(10-11(5)2)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPUCTWUHNJOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230207 | |

| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957510-88-2 | |

| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957510-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.